4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[3,2-b]pyrrole core, which is a fused ring system containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
These include glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and receptors such as the histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as glycogen phosphorylase and d-amino acid oxidase, suggesting that this compound may also interfere with carbohydrate metabolism and amino acid degradation .
Result of Action
Based on the known activities of related compounds, it may inhibit key enzymes, alter cellular metabolism, and potentially exert therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be performed under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and can be performed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thieno[2,3-b]pyrrole derivatives: These compounds have a similar fused ring system and are used in various chemical and biological applications.
Uniqueness
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both a phenylethyl group and a carboxylic acid functional group, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research further distinguish it from similar compounds.
Properties
IUPAC Name |
4-(2-phenylethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGIWFRAURWRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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